molecular formula C16H24ClNO B008908 NONANAMIDE, N-(p-CHLOROBENZYL)- CAS No. 101832-14-8

NONANAMIDE, N-(p-CHLOROBENZYL)-

Cat. No. B008908
M. Wt: 281.82 g/mol
InChI Key: QMAOGFLUSMZBCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nonanamide, N-(p-chlorobenzyl)-, also known as N-(4-chlorobenzyl)nonanamide, is a chemical compound that is widely used in scientific research. This compound is a member of the amide family and is often used as a reagent in organic synthesis reactions. Nonanamide, N-(p-chlorobenzyl)- has been found to exhibit a wide range of biochemical and physiological effects, making it an important tool in the field of biomedical research.

Mechanism Of Action

The exact mechanism of action of Nonanamide, NONANAMIDE, N-(p-CHLOROBENZYL)-(p-chlorobenzyl)- is not fully understood. However, it is believed to function as an inhibitor of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting these enzymes, Nonanamide, NONANAMIDE, N-(p-CHLOROBENZYL)-(p-chlorobenzyl)- can increase the levels of acetylcholine in the brain, leading to a wide range of physiological effects.

Biochemical And Physiological Effects

Nonanamide, NONANAMIDE, N-(p-CHLOROBENZYL)-(p-chlorobenzyl)- has been found to exhibit a wide range of biochemical and physiological effects. These effects include increased levels of acetylcholine in the brain, improved cognitive function, and increased activity of the parasympathetic nervous system. Nonanamide, NONANAMIDE, N-(p-CHLOROBENZYL)-(p-chlorobenzyl)- has also been found to have anti-inflammatory properties and may have potential as a treatment for neurodegenerative diseases such as Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One advantage of using Nonanamide, NONANAMIDE, N-(p-CHLOROBENZYL)-(p-chlorobenzyl)- in lab experiments is its ability to inhibit acetylcholinesterase and butyrylcholinesterase, making it an important tool in the study of these enzymes. However, one limitation of using Nonanamide, NONANAMIDE, N-(p-CHLOROBENZYL)-(p-chlorobenzyl)- is that it may have off-target effects, making it difficult to interpret experimental results.

Future Directions

There are several areas of future research that could be explored related to Nonanamide, NONANAMIDE, N-(p-CHLOROBENZYL)-(p-chlorobenzyl)-. One area of focus could be the development of more specific inhibitors of acetylcholinesterase and butyrylcholinesterase that do not have off-target effects. Another area of research could be the study of the potential anti-inflammatory properties of Nonanamide, NONANAMIDE, N-(p-CHLOROBENZYL)-(p-chlorobenzyl)- and its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease. Additionally, further research could be done to explore the potential use of Nonanamide, NONANAMIDE, N-(p-CHLOROBENZYL)-(p-chlorobenzyl)- in other areas of biomedical research.

Synthesis Methods

Nonanamide, NONANAMIDE, N-(p-CHLOROBENZYL)-(p-chlorobenzyl)- can be synthesized using a variety of methods. One common method involves the reaction of nonanoic acid with p-chlorobenzylamine in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified using column chromatography to obtain pure Nonanamide, NONANAMIDE, N-(p-CHLOROBENZYL)-(p-chlorobenzyl)-.

Scientific Research Applications

Nonanamide, NONANAMIDE, N-(p-CHLOROBENZYL)-(p-chlorobenzyl)- has been used extensively in scientific research as a reagent in organic synthesis reactions. It has also been found to exhibit a wide range of biochemical and physiological effects, making it an important tool in the field of biomedical research. Specifically, Nonanamide, NONANAMIDE, N-(p-CHLOROBENZYL)-(p-chlorobenzyl)- has been used in research related to the study of enzymes, such as acetylcholinesterase and butyrylcholinesterase.

properties

CAS RN

101832-14-8

Product Name

NONANAMIDE, N-(p-CHLOROBENZYL)-

Molecular Formula

C16H24ClNO

Molecular Weight

281.82 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]nonanamide

InChI

InChI=1S/C16H24ClNO/c1-2-3-4-5-6-7-8-16(19)18-13-14-9-11-15(17)12-10-14/h9-12H,2-8,13H2,1H3,(H,18,19)

InChI Key

QMAOGFLUSMZBCK-UHFFFAOYSA-N

SMILES

CCCCCCCCC(=O)NCC1=CC=C(C=C1)Cl

Canonical SMILES

CCCCCCCCC(=O)NCC1=CC=C(C=C1)Cl

Other CAS RN

101832-14-8

synonyms

N-(4-CHLOROBENZYL)NONANAMIDE

Origin of Product

United States

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